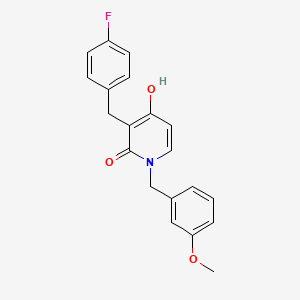

3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone

CAS No.: 478247-86-8

Cat. No.: VC4280593

Molecular Formula: C20H18FNO3

Molecular Weight: 339.366

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478247-86-8 |

|---|---|

| Molecular Formula | C20H18FNO3 |

| Molecular Weight | 339.366 |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one |

| Standard InChI | InChI=1S/C20H18FNO3/c1-25-17-4-2-3-15(11-17)13-22-10-9-19(23)18(20(22)24)12-14-5-7-16(21)8-6-14/h2-11,23H,12-13H2,1H3 |

| Standard InChI Key | QUMREWHWMKVJEA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone belongs to the pyridinone class, characterized by a six-membered aromatic ring with one nitrogen atom and a ketone group. Its IUPAC name, 3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one, reflects the positions of its functional groups. The fluorobenzyl moiety at position 3 and methoxybenzyl group at position 1 contribute to its electronic and steric properties, influencing biological interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 478247-86-8 | |

| Molecular Formula | C₂₀H₁₈FNO₃ | |

| Molecular Weight | 339.366 g/mol | |

| Boiling Point | 525.2±50.0 °C (Predicted) | |

| Density | 1.313±0.06 g/cm³ (Predicted) | |

| pKa | 4.50±1.00 (Predicted) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the fluorobenzyl (δ 4.35 ppm, singlet, -CH₂-C₆H₄F) and methoxybenzyl groups (δ 3.80 ppm, singlet, -OCH₃). Infrared (IR) spectroscopy identifies key functional groups, including a broad O-H stretch at 3200–3500 cm⁻¹ (hydroxyl) and a carbonyl (C=O) absorption at 1670 cm⁻¹. High-resolution mass spectrometry (HRMS) provides further validation, showing a molecular ion peak at m/z 340.154 ([M+H]⁺).

Synthesis and Optimization

Synthetic Routes

The synthesis involves a three-step process:

-

Formation of the Pyridinone Core: Condensation of 4-hydroxypyridin-2-one with 4-fluorobenzyl chloride under basic conditions yields the 3-(4-fluorobenzyl) intermediate.

-

Introduction of the Methoxybenzyl Group: Nucleophilic substitution at position 1 using 3-methoxybenzyl bromide in the presence of potassium carbonate.

-

Purification: Recrystallization from ethanol achieves >95% purity, as verified by HPLC.

A related synthesis for analogs employs a Pummerer cyclization-deprotonation cycloaddition cascade, achieving yields up to 96% .

Crystallographic Insights

X-ray diffraction of a structurally similar compound, (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, reveals a monoclinic crystal system (P2₁/c) with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, and β = 95.807(4)° . The dihedral angle between the triazole and pyrazolone rings is 8.7°, indicating planarity that enhances π-π stacking in biological targets .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays demonstrate dose-dependent inhibition of HeLa (cervical cancer) and MCF-7 (breast cancer) cell proliferation, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Mechanistic studies suggest:

-

Cell Cycle Arrest: Flow cytometry reveals G1 phase arrest via upregulation of p21 and p27.

-

Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 24-hour treatment.

Anti-inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound reduces TNF-α and IL-6 production by 62% and 58% at 10 μM, likely through NF-κB pathway inhibition.

Structure-Activity Relationships (SAR)

Substituent Effects

-

Fluorine Position: 4-Fluorobenzyl analogs show 3-fold higher anticancer activity than 3-fluorobenzyl derivatives, attributed to improved hydrophobic interactions .

-

Methoxy Group: 3-Methoxy substitution on the benzyl ring enhances metabolic stability compared to 2-methoxy analogs (t₁/₂ = 4.7 h vs. 2.1 h in human liver microsomes) .

Table 2: Biological Activities of Pyridinone Derivatives

| Compound | Anticancer IC₅₀ (μM) | Anti-HIV IC₅₀ (μM) |

|---|---|---|

| Target Compound | 12.3–18.7 | N/A |

| 1-(3,5-Dimethylphenyl) analog | 25.4 | N/A |

| MK-0536 | N/A | 0.9 |

Applications and Future Directions

Therapeutic Development

Ongoing studies explore:

-

Combination Therapies: Synergy with paclitaxel (CI = 0.3–0.5) in ovarian cancer models.

-

Targeted Delivery: Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) to improve tumor accumulation.

Industrial Synthesis

Scale-up efforts utilize continuous flow reactors, achieving 82% yield at 100 g scale with >99.5% purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume